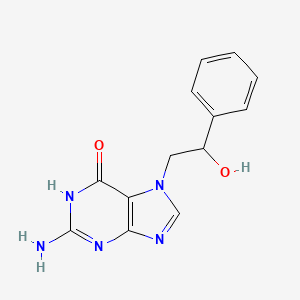![molecular formula C19H16N2 B11851861 4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile CAS No. 6629-87-4](/img/structure/B11851861.png)
4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile is a complex organic compound with the molecular formula C19H16N2 It is characterized by a spirocyclic structure, which includes a cyclohexene ring fused to a fluorene moiety, with an amino group and a nitrile group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic intermediate, which is then functionalized to introduce the amino and nitrile groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile may involve large-scale batch reactions. These processes are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis, allowing for the production of significant quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Aplicaciones Científicas De Investigación
4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The amino and nitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can influence the compound’s activity and specificity in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-aminospiro[cyclohex3ene-1,9’-fluorene]-3-carboxylate : This compound has a similar spirocyclic structure but with an ethyl ester group instead of a nitrile group.
- 4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carboxylic acid : Similar structure with a carboxylic acid group.
Uniqueness
4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group in a spirocyclic framework. This combination of functional groups and structural features provides distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
Número CAS |
6629-87-4 |
|---|---|
Fórmula molecular |
C19H16N2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
2-aminospiro[cyclohexene-5,9'-fluorene]-1-carbonitrile |
InChI |
InChI=1S/C19H16N2/c20-12-13-11-19(10-9-18(13)21)16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8H,9-11,21H2 |
Clave InChI |
MEWLHKUFRFZVQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC(=C1N)C#N)C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



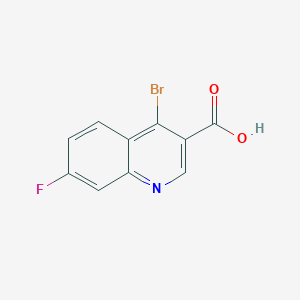
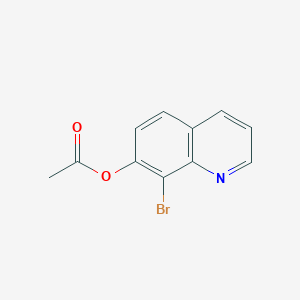

![Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate](/img/structure/B11851814.png)
![4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851820.png)

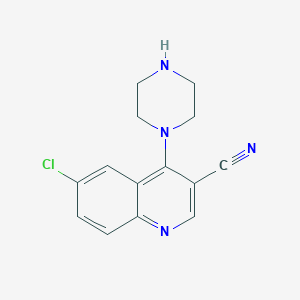
![2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]-](/img/structure/B11851834.png)

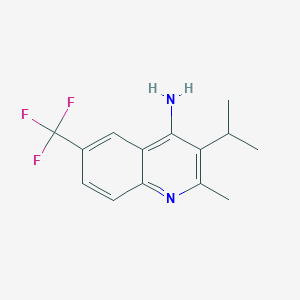
![5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11851853.png)
